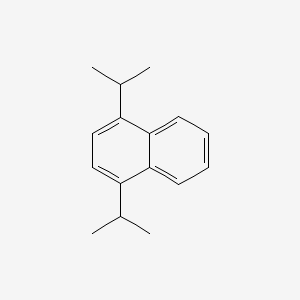
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-
描述
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is a polycyclic aromatic hydrocarbon that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit biochemical and physiological effects.
作用机制
The mechanism of action of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is not well understood. However, it has been suggested that the compound may interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function (Jian et al., 2016).
Biochemical and Physiological Effects
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has been found to exhibit biochemical and physiological effects. One of the effects is on the growth and proliferation of cancer cells. This compound has been found to inhibit the growth and proliferation of cancer cells in vitro (Jian et al., 2016). Another effect is on the activity of enzymes such as acetylcholinesterase. This compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmitter levels in the brain (Zhang et al., 2013).
实验室实验的优点和局限性
One of the advantages of using 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- in lab experiments is its strong fluorescence emission, which makes it a potential candidate for use in fluorescence sensing applications. Another advantage is its good charge transport properties, which makes it a potential candidate for use in organic electronic devices. One of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects on biological systems.
未来方向
There are several future directions for the study of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-. One direction is the development of new synthesis methods that yield the desired product with higher yields and purity. Another direction is the study of its mechanism of action, which will help to better understand its effects on biological systems. Additionally, the potential applications of this compound in fluorescence sensing and organic electronics should be further explored. Finally, the effects of this compound on other biomolecules such as lipids and carbohydrates should be investigated to gain a more comprehensive understanding of its biological effects.
Conclusion
In conclusion, 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is a polycyclic aromatic hydrocarbon that has been studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to exhibit biochemical and physiological effects. Its strong fluorescence emission and good charge transport properties make it a potential candidate for use in fluorescence sensing and organic electronic devices. However, the lack of understanding of its mechanism of action and its effects on biological systems are limitations that need to be addressed in future studies.
科学研究应用
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has been studied for its potential applications in scientific research. One of the applications is in the field of fluorescence sensing. This compound has been found to exhibit strong fluorescence emission, which makes it a potential candidate for use in fluorescence sensing applications (Jian et al., 2016). Another application is in the field of organic electronics. This compound has been found to exhibit good charge transport properties, which makes it a potential candidate for use in organic electronic devices (Zhang et al., 2013).
属性
IUPAC Name |
4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIUWPYGXWLJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443212 | |
| Record name | 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | |
CAS RN |
244789-60-4 | |
| Record name | 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



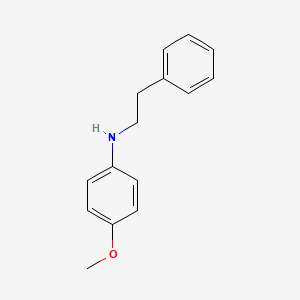
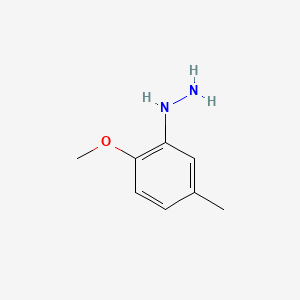
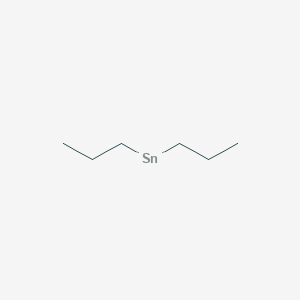

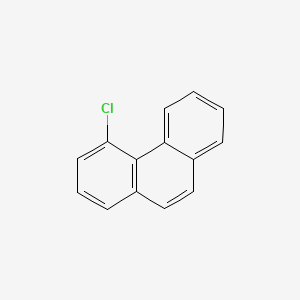
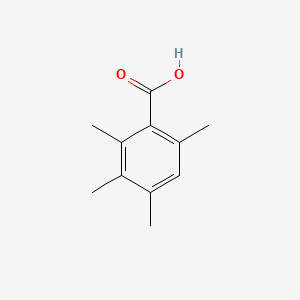

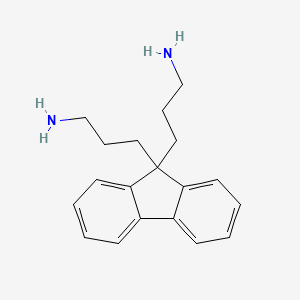
![Benzo[1,2-b:5,4-b']bisbenzofuran](/img/structure/B3050175.png)
![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)
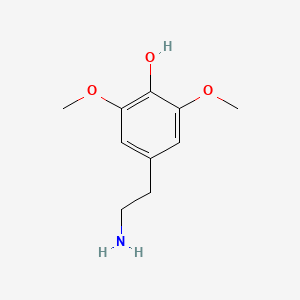
![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)
